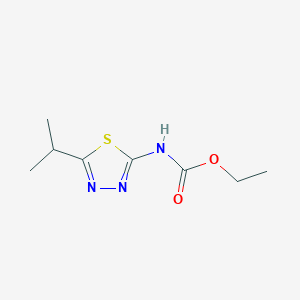
6-(4-methoxyphenyl)-2-(methylthio)-4-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-2-(methylthio)-4-phenylnicotinonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MMMPN and is a derivative of nicotinonitrile.
Scientific Research Applications
MMMPN has been extensively studied for its potential applications in various fields. One of the most significant applications of MMMPN is in the field of medicinal chemistry. MMMPN has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of MMMPN is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell proliferation, survival, and migration. MMMPN has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
MMMPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. MMMPN has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMMPN in lab experiments is its potent anticancer activity. MMMPN has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using MMMPN is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of MMMPN. One direction is the development of MMMPN-based anticancer drugs. MMMPN has shown potent anticancer activity, and further studies are needed to determine its efficacy and safety in vivo. Another direction is the study of MMMPN in the treatment of inflammatory and oxidative stress-related diseases. MMMPN has shown anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Further studies are needed to determine its efficacy and safety in vivo.
Conclusion
In conclusion, MMMPN is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis method of MMMPN has been optimized to produce high yields, and it has been extensively studied for its potential applications in medicinal chemistry. MMMPN has been shown to have potent anticancer activity, anti-inflammatory and antioxidant properties, and further studies are needed to determine its efficacy and safety in vivo.
Synthesis Methods
The synthesis of MMMPN involves the reaction of 4-methoxybenzaldehyde, methylthiophene-2-carboxylic acid, and 4-bromoacetophenone in the presence of a base and a catalyst. The resulting product is then treated with potassium cyanide to obtain MMMPN. This synthesis method has been optimized to produce high yields of MMMPN and has been used in various research studies.
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylsulfanyl-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-23-16-10-8-15(9-11-16)19-12-17(14-6-4-3-5-7-14)18(13-21)20(22-19)24-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEXSKXSMCNCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)




![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)